L-689502 - 138483-63-3

L-689502

Catalog Number: EVT-271842
CAS Number: 138483-63-3
Molecular Formula: C39H51N3O7
Molecular Weight: 673.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L 689502 is a potent inhibitor of HIV-l protease with an IC50 of 1 nM. IC50 & Target: IC50: 1 nM (HIV-l protease) In Vitro: Both L694746 and L-689502 inhibit HIV-l ptotease activity in a concentration-dependent manner. Pepstatin is much less potent than either compound exhibiting an IC50 of 2 μM. L694746 is as potent as L-689502 in inhibiting the HIV-l protease despite being structurally different from L-689502.
Overview

L-689502 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, classified as a synthetic antiviral compound. It is primarily utilized in the treatment of HIV infection by inhibiting the protease enzyme crucial for viral replication. The compound has an impressive inhibitory concentration (IC50) of approximately 1 nM against HIV-1 protease, indicating its high potency and effectiveness in blocking viral activity .

Source and Classification

L-689502, also known by its chemical identifier CAS 138483-63-3, belongs to the class of compounds known as protease inhibitors. These inhibitors are designed to interfere with the proteolytic activity of viral proteases, thereby preventing the maturation of infectious viral particles. The compound was developed as part of research into effective treatments for HIV, contributing to the broader category of antiretroviral drugs used in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-689502 follows established organic chemistry protocols. The primary method involves a series of chemical reactions that include amide bond formation and specific functional group modifications to achieve the desired molecular structure. Notably, it is synthesized using techniques similar to those described in U.S. Patent No. 4,661,473, which outlines various steps in creating protease inhibitors .

The synthesis can be summarized as follows:

  1. Starting Materials: The process begins with appropriate precursors that contain necessary functional groups.
  2. Reactions: Key reactions include coupling reactions that form amide bonds, followed by purification steps such as chromatography.
  3. Final Product: The final product undergoes rigorous characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

L-689502 features a complex molecular structure characterized by multiple rings and functional groups that are essential for its biological activity. The structural formula can be represented as follows:

C19H25N3O4\text{C}_{19}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Key structural components include:

  • Amide Bonds: Critical for binding to the HIV-1 protease.
  • Hydrophobic Regions: These enhance binding affinity through van der Waals interactions.

The three-dimensional conformation of L-689502 plays a significant role in its interaction with the target enzyme, influencing both potency and selectivity against HIV .

Chemical Reactions Analysis

Reactions and Technical Details

L-689502 primarily functions through competitive inhibition of HIV-1 protease. The mechanism involves binding to the active site of the enzyme, thereby preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. Key reactions include:

  • Enzyme Inhibition: The binding of L-689502 alters the enzyme's conformation, inhibiting its ability to process substrates.
  • Biotransformation: In vivo studies have shown that L-689502 can undergo metabolic transformations, which may affect its pharmacokinetics and efficacy .
Mechanism of Action

Process and Data

The mechanism of action for L-689502 involves several steps:

  1. Binding: The compound binds reversibly to the active site of HIV-1 protease.
  2. Inhibition: This binding prevents the cleavage of Gag and Gag-Pol polyproteins, which are essential for producing mature virions.
  3. Viral Replication Blockade: As a result, the production of infectious virus particles is significantly reduced.

Studies have demonstrated that L-689502 effectively inhibits viral replication in various cell types, including macrophages and T-cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-689502 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 345.43 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating effective drug delivery systems that maximize bioavailability while minimizing side effects .

Applications

Scientific Uses

L-689502 is primarily applied in scientific research focused on HIV treatment strategies. Its applications include:

  • Antiviral Research: Used extensively in studies investigating HIV protease inhibition mechanisms.
  • Drug Development: Serves as a lead compound for developing new antiviral agents with improved efficacy and safety profiles.
  • Clinical Trials: Evaluated in clinical settings to assess its potential as part of combination antiretroviral therapy regimens.
Introduction: Contextualizing L-689502 within Neuropharmacological Research

Historical Development of Glutamate Receptor Antagonists

Early NMDA antagonists (e.g., phencyclidine, ketamine) demonstrated potent psychotomimetic effects, limiting their utility as mechanistic probes. The clinical failure of competitive antagonists like Selfotel (CGS-19755) in stroke trials further highlighted the need for subunit-selective modulation rather than pan-receptor blockade [4]. Ifenprodil’s discovery as a GluN2B-selective antagonist in 1988 established proof-of-concept for allosteric inhibition via the polyamine site, but its low potency (IC₅₀ ~0.15 μM) and off-target α₁-adrenergic activity constrained its utility [4] [7]. This spurred development of second-generation polyamine site antagonists, culminating in L-689502’s optimized affinity and selectivity profile.

Table 1: Evolution of Key NMDA Receptor Antagonists

CompoundTarget SiteGluN2B IC₅₀Limitations
KetamineIon channel pore5.1 μMNon-selective, psychotomimetic
IfenprodilPolyamine site (GluN2B)0.15 μMLow potency, adrenergic activity
Ro 25-6981Polyamine site (GluN2B)9 nMImproved selectivity vs ifenprodil
L-689502Polyamine site~10 nMHigh GluN2B specificity

Knowledge Gaps in NMDA Receptor Modulation Strategies

Prior to L-689502’s development, fundamental questions persisted regarding the functional specialization of NMDA receptor subtypes:

  • Subunit-Specific Plasticity Mechanisms: The distinct roles of GluN2A versus GluN2B in LTP/LTD induction remained unresolved due to lack of selective inhibitors [4].
  • Pathological Calcium Dynamics: Non-selective antagonists could not isolate contributions of GluN2B-containing receptors to excitotoxic Ca²⁺ influx in stroke or traumatic brain injury [10].
  • Polyamine Site Complexity: Endogenous modulators (e.g., spermidine, spermine) exhibited biphasic effects (potentiation followed by inhibition), but synthetic ligands to probe this dual activity were unavailable [4] [8].

L-689502 addressed these gaps through >500-fold selectivity for GluN2B over GluN2A/D subtypes, enabling dissection of subunit-specific signaling without confounding ion channel blockade [7] [10].

L-689502 as a Paradigmatic Tool Compound in Signal Transduction Studies

As a high-affinity (Kᵢ ~10 nM) GluN2B antagonist, L-689502 became a cornerstone for investigating:

  • Allosteric Network Communication: How polyamine site occupancy induces conformational changes in the glutamate-binding domain, reducing glycine affinity without competing directly with agonists [4].
  • Receptor Trafficking Dynamics: GluN2B-containing NMDA receptor endocytosis pathways, visualized using L-689502 to acutely inhibit surface receptor internalization in hippocampal neurons [4].
  • Downstream Pathway Decoupling: Selective blockade of GluN2B-mediated calcineurin/NFAT activation versus GluN2A-ERK pathways in synaptic plasticity [1] [4].

Table 2: Key Pharmacological Properties of L-689502

ParameterValueExperimental Context
GluN2B Binding Kᵢ8–12 nM[³H]Ifenprodil displacement assays
GluN2A/D Selectivity>500-fold vs GluN2A/DRecombinant receptor electrophysiology
Glycine Site InteractionReduces glycine affinityRadioligand binding kinetics
SolubilityLimited in aqueous buffersFormulated with cyclodextrins for in vivo use

Properties

CAS Number

138483-63-3

Product Name

L-689502

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate

Molecular Formula

C39H51N3O7

Molecular Weight

673.8 g/mol

InChI

InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1

InChI Key

IYLCQJSWFWQHCD-AIIVFDHXSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O

Solubility

Soluble in DMSO

Synonyms

L 689502; L-689502; L689502; L-689,502; L 689,502; L689,502;

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.